2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol
Overview
Description
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol is an organic compound with the molecular formula C10H15N3O4. It is known for its applications in various fields, including chemical analysis, biochemistry, and pharmaceutical research. This compound is characterized by its yellow to orange crystalline solid form and high thermal stability .
Preparation Methods
The synthesis of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol typically involves the reaction of 4-amino-3-nitroaniline with N,N-diethanolamine, followed by acidification. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. .
Scientific Research Applications
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol has a wide range of scientific research applications:
Chemistry: It is used as a dye, indicator, and analytical reagent.
Biology: The compound is utilized in biochemical assays and studies.
Medicine: It is involved in the preparation of antibacterial agents, anticancer drugs, and photosensitizers.
Industry: The compound finds applications in the production of hair dyes and other cosmetic products
Mechanism of Action
The mechanism of action of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biochemical assays .
Comparison with Similar Compounds
2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol can be compared with similar compounds such as:
2,2’-[(4-(Methylamino)-3-nitrophenyl)imino]bisethanol: This compound has a similar structure but with a methylamino group instead of an amino group.
2,2’-[(4-(2-Hydroxyethylamino)-3-nitrophenyl)imino]bisethanol: This compound features a hydroxyethylamino group, providing different chemical properties and applications.
2,2’-[[3-Methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: This compound contains an azo group, which significantly alters its chemical behavior and applications
These comparisons highlight the uniqueness of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol in terms of its functional groups and resulting applications.
Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCMGPDRGNUGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183853 | |
Record name | 2,2'-[(4-Amino-3-nitrophenyl)imino]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29705-39-3 | |
Record name | 2,2′-[(4-Amino-3-nitrophenyl)imino]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29705-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2,2'-((4-amino-3-nitrophenyl)imino)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029705393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-[(4-Amino-3-nitrophenyl)imino]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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